molecular formula C18H17ClFN3O2 B2676170 1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954636-64-7

1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2676170
CAS No.: 954636-64-7
M. Wt: 361.8
InChI Key: GIBOEHAPBNMBKF-UHFFFAOYSA-N
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Description

The compound “1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a chemical with the molecular formula C13H10ClFN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a urea group attached to a 3-chlorophenyl group and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl group . The molecular weight of the compound is 264.6827 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 264.6827 . Unfortunately, there is no further information available on the physical and chemical properties of this compound.

Scientific Research Applications

Electro-Optical Properties and Nonlinear Optics

A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was studied for its significant electro-optic properties. The investigation into its ground-state molecular geometry, vibrational modes, and excitation energy highlights its potential applications in nonlinear optics. The material demonstrates enhanced second and third harmonic generation values, suggesting its suitability for optoelectronic device fabrications (Shkir et al., 2018).

Antimicrobial Degradation

The antimicrobials triclosan and triclocarban were degraded by electro-Fenton systems, showcasing the role of urea derivatives in enhancing the degradation process. The study illustrates the potential of such systems in treating water contaminated with antimicrobial substances, contributing to environmental sustainability efforts (Sirés et al., 2007).

Corrosion Inhibition

Urea derivatives have been found effective as corrosion inhibitors for mild steel in acidic solutions. The study on 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU) indicates its potential in protecting metal surfaces from corrosive environments, highlighting its importance in industrial applications (Bahrami & Hosseini, 2012).

Anticancer Agents

The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents show significant antiproliferative effects on various cancer cell lines. These findings open avenues for further research into urea derivatives as potential therapeutic agents for cancer treatment (Feng et al., 2020).

Nonlinear Optical Materials

Another study focused on the synthesis, crystal growth, and characterization of a novel organic nonlinear optical material, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP). This material exhibits high second harmonic generation efficiency and could be useful in nonlinear optical device applications (Menezes et al., 2014).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-13-2-1-3-15(9-13)22-18(25)21-10-12-8-17(24)23(11-12)16-6-4-14(20)5-7-16/h1-7,9,12H,8,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBOEHAPBNMBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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